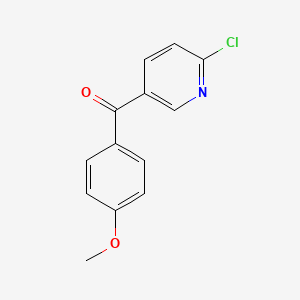

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-

Vue d'ensemble

Description

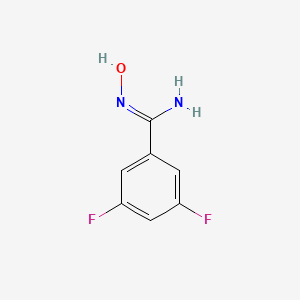

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-, is an organic compound with a molecular formula of C13H10ClNO2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetonitrile. Methanone has been studied for its various uses in organic synthesis, scientific research applications, and biochemical and physiological effects.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structure has been extensively studied. For instance, Lakshminarayana et al. (2009) synthesized and characterized the structure of a similar compound spectroscopically and through X-ray diffraction (XRD) studies. They found that it crystallizes in the monoclinic space group with specific cell parameters, exhibiting intermolecular hydrogen bonds of the type C-H···O (Lakshminarayana et al., 2009).

Docking Analysis and Hirshfeld Surface Analysis

The compound's docking analysis and Hirshfeld surface analysis have been executed, showing how its structure interacts with certain proteins. For example, a study by Lakshminarayana et al. (2018) on a similar compound revealed that it crystallizes in the monoclinic space group and showed how the docking analysis of the compound is executed with anti-cancer target protein. Additionally, they performed Hirshfeld surface computational analysis, detailing the major intercontacts contributing to the compound's surface (Lakshminarayana et al., 2018).

Isomorphism and Disorder in Structures

The compound's isomorphism and the effects of disorder in its structures have also been observed. Swamy et al. (2013) found that two isomorphous structures obey the chlorine-methyl (Cl-Me) exchange rule, showing extensive disorder that affects the quality of the structure description. They also noted that such disorder might complicate the automatic detection of isomorphism in data-mining procedures (Swamy et al., 2013).

Application in Imaging and Radiochemical Synthesis

The compound has applications in imaging and radiochemical synthesis. Wang et al. (2017) synthesized a variant of the compound and demonstrated its use as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showing high radiochemical yield and purity (Wang et al., 2017).

Antimicrobial Activity

Additionally, the compound's derivatives have been synthesized and shown to possess interesting antimicrobial activity. Chaudhari (2012) demonstrated the synthesis of a derivative from a mixture of specific compounds, which was then evaluated for its antimicrobial activity using the cup plate method, with some derivatives showing notable activity (Chaudhari, 2012).

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYQMYYGQDVIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465145 | |

| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |

CAS RN |

122601-82-5 | |

| Record name | Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)